2-Iodomelatonin
Overview
Description
Iodomelatonin, also known as 2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a synthetic analog of melatonin. It is primarily used as a radiolabeled ligand for studying melatonin receptors, specifically MT1, MT2, and MT3. Iodomelatonin acts as a full agonist at both MT1 and MT2 receptors, making it a valuable tool in pharmacological research .
Mechanism of Action
Target of Action
2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1) with a Ki value of 28 pM . It is more than 5-fold selective for MT1 over MT2 . These receptors are part of the family A G protein-coupled receptors (GPCRs) and are targets for melatonin, the major neurohormone involved in circadian rhythm and sleep regulation .
Mode of Action
This compound interacts with its targets, the melatonin receptors, and acts as a full agonist at both MT1 and MT2 receptors . The specificity of this compound to mark the receptor binding sites was demonstrated by the Kd values calculated from Scatchard and kinetic analysis .
Biochemical Pathways
It is known that melatonin receptors, when activated, can regulate a variety of physiological and neuroendocrine functions . The activation of these receptors by this compound could potentially influence these functions.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the melatonin receptors. As an agonist of these receptors, this compound can stimulate the receptors’ activity, potentially influencing physiological processes such as sleep regulation and circadian rhythm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light exposure can affect the production and function of melatonin and its analogs Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
2-Iodomelatonin interacts with melatonin receptors, particularly MT1 . It has a high affinity for MT1, being more than five times selective for MT1 over MT2 . This interaction with melatonin receptors makes this compound a valuable tool for identifying, characterizing, and localizing melatonin binding sites in the brain and peripheral tissues .
Cellular Effects
This compound has been shown to have neuroprotective effects in animal models of brain injury . It can inhibit cell death and increase the expression of nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant response, in stressed cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to melatonin receptors, triggering a series of downstream signaling events . It binds to the orthosteric pockets of MT1 and MT2 receptors . This binding leads to the activation of various intracellular signaling pathways, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For instance, it has been observed that the binding of this compound to its receptors in the brain shows a day-night variation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Melatonin can influence the regulation of circadian rhythms and sleep, and it is synthesized in the pineal gland following a circadian pattern .
Transport and Distribution
It is known that this compound binds to melatonin receptors, which are distributed in various regions of the brain .
Subcellular Localization
Given its role as a ligand for melatonin receptors, it is likely that it localizes to the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodomelatonin typically involves the iodination of melatonin. One common method includes the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The process involves the following steps:
- Dissolve melatonin in the chosen solvent.
- Add iodine monochloride dropwise to the solution.
- Stir the reaction mixture at room temperature for a specified period.
- Purify the product using column chromatography to obtain iodomelatonin .
Industrial Production Methods: While the industrial production methods for iodomelatonin are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Iodomelatonin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in iodomelatonin can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Iodomelatonin can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize iodomelatonin.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed to reduce iodomelatonin.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido-melatonin or cyano-melatonin can be formed.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives of iodomelatonin.
Reduction Products: Reduction can result in the formation of reduced analogs of iodomelatonin.
Scientific Research Applications
Iodomelatonin has a wide range of scientific research applications, including:
Pharmacological Studies: It is used as a radiolabeled ligand to study melatonin receptors (MT1, MT2, and MT3) and their binding affinities.
Neuroendocrine Research: Iodomelatonin helps in understanding the role of melatonin in regulating circadian rhythms and sleep patterns.
Drug Development: It aids in the development of melatonin receptor agonists and antagonists for treating sleep disorders, circadian rhythm disorders, and certain cancers.
Biological Studies: Iodomelatonin is used to investigate the physiological and biochemical effects of melatonin in various tissues and organs.
Comparison with Similar Compounds
Melatonin: The natural hormone that iodomelatonin is derived from. It has a similar structure but lacks the iodine atom.
6-Chloromelatonin: A chlorinated analog of melatonin with similar pharmacological properties.
2-Phenylmelatonin: A phenyl-substituted analog of melatonin used in receptor studies.
Uniqueness of Iodomelatonin: Iodomelatonin is unique due to its high affinity and selectivity for melatonin receptors, making it a valuable tool in receptor binding studies. Its radiolabeled form allows for precise tracking and quantification in various biological assays .
Properties
IUPAC Name |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDSMSDZHURBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239462 | |
Record name | 2-Iodomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93515-00-5 | |
Record name | 2-Iodomelatonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodomelatonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodomelatonin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 2-iodomelatonin displays high affinity for melatonin receptors, research suggests potential interactions with other targets. For instance, it inhibits quinone reductase 2 (QR2), an enzyme initially believed to be protective against reactive quinones, but now thought to potentially enhance their reactivity in certain contexts []. Further research is needed to fully elucidate the implications of this interaction.
A: Yes, there is evidence for species-specific differences in the distribution and function of melatonin receptors, influencing the effects of this compound. For instance, while the hypophysial pars tuberalis consistently displays high-affinity this compound binding across photoperiodic species, binding in the brain can vary. In ferrets, for example, binding is absent in the brain but present in the pars tuberalis and pars distalis of the pituitary [].
ANone: The molecular formula of this compound is C13H15IN2O2, and its molecular weight is 358.18 g/mol.
A: While the provided research articles do not include detailed spectroscopic data, techniques like NMR and mass spectrometry are commonly employed for structural confirmation and characterization. Reference [] mentions the use of HPLC for the determination of this compound, indicating the application of analytical techniques for its analysis.
ANone: The provided research articles do not offer specific details on the stability of this compound in various solvents or formulations.
ANone: this compound is not known to possess catalytic properties. It is primarily studied for its role as a melatonin receptor agonist.
A: Molecular modeling simulations have provided valuable insights into the binding and unbinding mechanisms of this compound with melatonin receptors. Steered molecular dynamics simulations revealed different trajectories for this compound unbinding from MT1 and MT2 receptors, passing through a channel between transmembrane helices IV and V [, ]. These simulations also suggested a role for Tyr5.38 flexibility in influencing ligand egress, particularly in the MT1 receptor [].
A: Yes, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on melatonin receptor agonists, including this compound. A statistically significant model was generated, indicating the importance of steric, electrostatic, and lipophilic interactions for receptor binding and activation [].
A: Research indicates that the 2-position of the melatonin scaffold plays a crucial role in receptor binding and activation. this compound, with its bulky iodine substituent, consistently exhibits high affinity for melatonin receptors, comparable to or exceeding that of melatonin itself [, , ]. Introducing a 2-benzyl group, as in the antagonist luzindole, significantly alters the interaction, resulting in competitive antagonism at melatonin receptors []. These observations highlight the sensitivity of the receptor binding site to modifications at the 2-position, influencing both agonist and antagonist activities.
ANone: The provided research articles do not focus on specific formulation strategies for this compound.
ANone: Specific information regarding SHE regulations pertaining to this compound is not covered in the provided research articles.
ANone: The provided research articles primarily focus on the in vitro characterization of this compound binding and its effects on cellular signaling. Detailed information regarding its ADME profile is not available in these articles.
A: Research has explored the in vivo effects of this compound, particularly in the context of circadian rhythm regulation. Studies utilizing this compound implants in midshipman fish demonstrated its ability to decrease stimulus threshold levels for electrically evoked calls, suggesting an increase in the excitability of the vocal network, a system influenced by melatonin and light cycles []. These findings suggest that this compound can penetrate the blood-brain barrier and exert effects on neuronal activity.
A: Yes, numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models. In vitro studies using rabbit retinal preparations demonstrated that this compound potently inhibits calcium-dependent dopamine release, mimicking the effects of melatonin and confirming its agonistic activity at melatonin receptors [, ]. In vivo experiments using this compound implants in midshipman fish highlighted its ability to modulate vocal network excitability, suggesting its potential to influence social behavior in this species [].
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